molecular formula C8H7N3 B13106300 4-Methylpyrido[2,3-d]pyrimidine CAS No. 28732-71-0

4-Methylpyrido[2,3-d]pyrimidine

Cat. No.: B13106300
CAS No.: 28732-71-0
M. Wt: 145.16 g/mol
InChI Key: YYQNPTVEZIUEDK-UHFFFAOYSA-N
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Description

4-Methylpyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring, with a methyl group attached at the 4-position. Pyridopyrimidines are of significant interest due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylpyrido[2,3-d]pyrimidine can be achieved through various methods. One common approach involves the condensation of 6-aminouracil, 6-amino-2-thiouracil, or 6-amino-1,3-dimethyluracil with arylaldehydes and malononitrile. This reaction is typically catalyzed by nanocrystalline magnesium oxide in water at 80°C . Another method involves the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney nickel and acetic acid, followed by methylation at the N10 position using formaldehyde and sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound often involves scalable and efficient synthetic routes. The use of green solvents and catalysts, such as nanocrystalline magnesium oxide, is preferred to minimize environmental impact and improve yield .

Chemical Reactions Analysis

Types of Reactions

4-Methylpyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amino derivatives, and various substituted pyridopyrimidines .

Scientific Research Applications

4-Methylpyrido[2,3-d]pyrimidine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Pyrido[3,4-d]pyrimidine
  • Pyrido[4,3-d]pyrimidine
  • Pyrido[3,2-d]pyrimidine

Comparison

4-Methylpyrido[2,3-d]pyrimidine is unique due to its specific substitution pattern and biological activity profile. Unlike some analogues, it does not inhibit histamine metabolism, reducing the risk of side effects related to histamine . Additionally, its broad spectrum of activities, including anticancer and antibacterial properties, makes it a versatile compound in medicinal chemistry .

Properties

CAS No.

28732-71-0

Molecular Formula

C8H7N3

Molecular Weight

145.16 g/mol

IUPAC Name

4-methylpyrido[2,3-d]pyrimidine

InChI

InChI=1S/C8H7N3/c1-6-7-3-2-4-9-8(7)11-5-10-6/h2-5H,1H3

InChI Key

YYQNPTVEZIUEDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=NC2=NC=N1

Origin of Product

United States

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